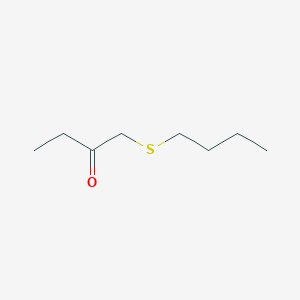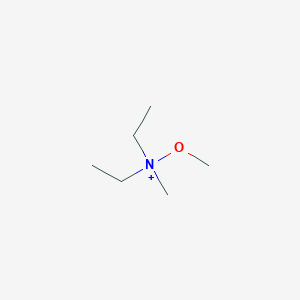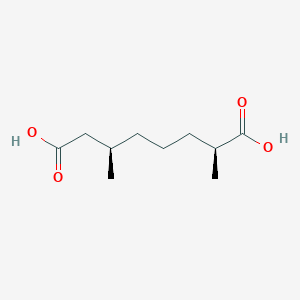![molecular formula C20H19NO4 B14195698 4-({[(Anthracen-9-YL)methoxy]carbonyl}amino)butanoic acid CAS No. 844473-80-9](/img/structure/B14195698.png)
4-({[(Anthracen-9-YL)methoxy]carbonyl}amino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({[(Anthracen-9-YL)methoxy]carbonyl}amino)butanoic acid is a complex organic compound characterized by the presence of an anthracene moiety linked to a butanoic acid chain through a methoxycarbonylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(Anthracen-9-YL)methoxy]carbonyl}amino)butanoic acid typically involves the reaction of anthracene-9-carboxylic acid with butanoic acid derivatives under specific conditions. One common method includes the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the anthracene moiety and the butanoic acid chain . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a large scale .
Analyse Chemischer Reaktionen
Types of Reactions
4-({[(Anthracen-9-YL)methoxy]carbonyl}amino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various anthracene derivatives, hydroxylated compounds, and substituted anthracene derivatives .
Wissenschaftliche Forschungsanwendungen
4-({[(Anthracen-9-YL)methoxy]carbonyl}amino)butanoic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 4-({[(Anthracen-9-YL)methoxy]carbonyl}amino)butanoic acid exerts its effects involves its ability to interact with various molecular targets. The anthracene moiety can intercalate with DNA, disrupting the normal function of the nucleic acid and potentially leading to cell death . Additionally, the compound can form complexes with metal ions, which may enhance its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid: Similar in structure but contains a fluorenyl group instead of an anthracene moiety.
4-({[(Anthracen-9-yl)methoxy]carbonyl}amino)benzoic acid: Contains a benzoic acid group instead of a butanoic acid chain.
Uniqueness
4-({[(Anthracen-9-YL)methoxy]carbonyl}amino)butanoic acid is unique due to its specific combination of an anthracene moiety and a butanoic acid chain, which imparts distinct chemical and biological properties. Its ability to intercalate with DNA and form metal complexes makes it particularly valuable in medicinal chemistry and materials science .
Eigenschaften
CAS-Nummer |
844473-80-9 |
|---|---|
Molekularformel |
C20H19NO4 |
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
4-(anthracen-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C20H19NO4/c22-19(23)10-5-11-21-20(24)25-13-18-16-8-3-1-6-14(16)12-15-7-2-4-9-17(15)18/h1-4,6-9,12H,5,10-11,13H2,(H,21,24)(H,22,23) |
InChI-Schlüssel |
MVOUYOLOPXPYCC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2COC(=O)NCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(4-Methoxyphenoxy)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14195618.png)
![Thiourea, [4-(octahydro-1(2H)-quinolinyl)phenyl]-](/img/structure/B14195620.png)
![N-[2-(1-benzothiophen-3-yl)ethyl]-2-bromobenzamide](/img/structure/B14195630.png)
![1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}azetidin-2-one](/img/structure/B14195631.png)
![N-(2-{(E)-[(Pyridin-2-yl)methylidene]amino}ethyl)acetamide](/img/structure/B14195634.png)



![Ethyl [(4-methylpentyl)sulfanyl]acetate](/img/structure/B14195649.png)

![Acetonitrile, 2,2'-[(2,3-dibenzoyl-1,4-phenylene)bis(oxy)]bis-](/img/structure/B14195658.png)
![1-[4-(2-Methyl-1,3-dioxepan-2-yl)phenyl]ethan-1-one](/img/structure/B14195666.png)

![5-Hydroxy-1-{4-[(trimethylsilyl)oxy]phenyl}dodecan-3-one](/img/structure/B14195681.png)
